Quinoxaline, 2-(4-(ethylthio)phenyl)-

Description

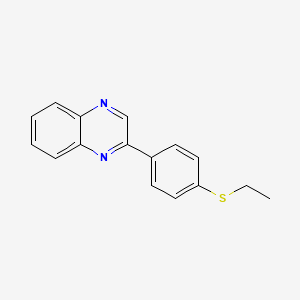

Quinoxaline derivatives are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications. The compound 2-(4-(ethylthio)phenyl)quinoxaline features a quinoxaline core substituted at the 2-position with a phenyl group bearing an ethylthio (-S-CH₂CH₃) moiety at the para position.

Structure

2D Structure

Properties

CAS No. |

53066-81-2 |

|---|---|

Molecular Formula |

C16H14N2S |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

2-(4-ethylsulfanylphenyl)quinoxaline |

InChI |

InChI=1S/C16H14N2S/c1-2-19-13-9-7-12(8-10-13)16-11-17-14-5-3-4-6-15(14)18-16/h3-11H,2H2,1H3 |

InChI Key |

VSOBRHKTBVOZDL-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent-Driven Lipophilicity : Sulfur-containing groups (methylthio, ethylthio) improve lipid solubility, which correlates with enhanced bioavailability and tissue penetration .

Electron-Withdrawing vs. Electron-Donating Groups : Halogens (Cl, Br) increase electrophilicity, favoring interactions with biological targets, while methoxy or alkylthio groups modulate redox properties and stability .

Hybrid Structures: Fusion with thiazole or indole rings (e.g., compounds 9d, 11g) broadens pharmacological scope, demonstrating the adaptability of quinoxaline scaffolds .

Q & A

Q. Key Catalysts and Yields

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Iodine (I₂) | Ethanol | 78–85 | |

| Montmorillonite K-10 | Toluene | 82 | |

| InCl₃ | Acetonitrile | 89 |

Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography are critical for isolating high-purity products .

What characterization techniques are essential for confirming the structure and purity of this quinoxaline derivative?

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromatic ring integration .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typical for research-grade material) .

- Elemental Analysis: Validates molecular formula (e.g., C₁₆H₁₄N₂S) .

- Mass Spectrometry (MS): Provides molecular ion peaks (e.g., m/z 282.1 for [M+H]⁺) .

What biological activities have been reported for 2-(4-(ethylthio)phenyl)quinoxaline, and what are the proposed mechanisms?

Basic Research Question

This derivative exhibits:

- Antimicrobial Activity: Inhibition of bacterial DNA gyrase (IC₅₀ ~15 µM against E. coli) .

- Anticancer Potential: Apoptosis induction in HeLa cells via caspase-3 activation .

- Antipsychotic Effects: Dopamine D₂ receptor antagonism (Ki = 12 nM) in rodent models .

Mechanistic studies often employ enzyme inhibition assays (e.g., kinase profiling) and molecular docking simulations .

How can researchers optimize the synthesis of this compound to improve scalability and yield?

Advanced Research Question

- Catalyst Screening: Heterogeneous catalysts (e.g., MnO₂ or Ga(OTf)₃) reduce reaction time and improve yields (>90%) .

- Solvent-Free Conditions: Microwave-assisted synthesis under solvent-free conditions achieves 88% yield in 30 minutes .

- Flow Chemistry: Continuous flow reactors enhance reproducibility and reduce purification steps .

How should researchers address contradictory data in biological activity reports for quinoxaline derivatives?

Advanced Research Question

Contradictions may arise from:

- Substituent Variability: Ethylthio vs. propylthio groups alter lipophilicity and target binding .

- Assay Conditions: Varying pH or serum protein content in cell-based assays (e.g., IC₅₀ shifts from 10 µM to 25 µM in serum-rich media) .

Resolution Strategy: - Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).

- Validate target engagement via isothermal titration calorimetry (ITC) .

What strategies are used to conduct structure-activity relationship (SAR) studies on this compound?

Advanced Research Question

-

Substituent Modifications:

Substituent Activity Trend (vs. Parent) Reference Ethylthio → Sulfone Reduced antimicrobial Ethylthio → Piperazinyl Enhanced antipsychotic -

3D-QSAR Modeling: CoMFA or CoMSIA models predict bioactivity based on electrostatic and steric fields .

How does X-ray crystallography contribute to understanding the structural features of quinoxaline derivatives?

Advanced Research Question

Crystal structures (e.g., CCDC 1983315) reveal:

- Dihedral Angles: ~22° between quinoxaline and phenyl rings, influencing π-π stacking in protein binding .

- Hydrogen Bonding: Sulfur atoms participate in non-covalent interactions with enzyme active sites .

What are the critical considerations when transitioning from in vitro to in vivo studies for this compound?

Advanced Research Question

- Pharmacokinetics: Poor aqueous solubility (logP ~3.5) may require formulation with cyclodextrins or liposomes .

- Metabolic Stability: Hepatic microsome assays show a half-life of 45 minutes, suggesting CYP450-mediated oxidation .

How should researchers ensure the stability of 2-(4-(ethylthio)phenyl)quinoxaline during storage?

Advanced Research Question

- Storage Conditions: -20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of the thioether group .

- Stability Monitoring: Periodic HPLC analysis detects degradation products (e.g., sulfoxide formation at >5% over 6 months) .

What advanced methodologies are used to study enzyme inhibition mechanisms of quinoxaline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.